molecular formula C18H13Cl2N3O B11693197 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B11693197
M. Wt: 358.2 g/mol
InChI Key: SLRCHVMZOBVOIZ-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its hydrazide moiety allows it to interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to the presence of both the dichlorophenyl and quinoline moieties. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and its potential therapeutic effects distinguish it from other similar compounds.

Properties

Molecular Formula

C18H13Cl2N3O

Molecular Weight

358.2 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C18H13Cl2N3O/c1-11-8-15(14-4-2-3-5-17(14)22-11)18(24)23-21-10-12-6-7-13(19)9-16(12)20/h2-10H,1H3,(H,23,24)/b21-10+

InChI Key

SLRCHVMZOBVOIZ-UFFVCSGVSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.